[(4-Bromo-3-fluorophenyl)methyl](butyl)amine
Description
(4-Bromo-3-fluorophenyl)methylamine (CAS: 1247161-43-8) is a secondary amine featuring a 4-bromo-3-fluorobenzyl group attached to a butyl chain. Its molecular formula is C₁₁H₁₅BrFN, with a molecular weight of 260.15 g/mol . The compound is structurally characterized by a bromo-fluoro-substituted aromatic ring, which confers distinct electronic and steric properties. While the provided evidence lacks data on its boiling point, solubility, or storage conditions, its safety profile includes standard GHS hazard identifiers (e.g., warnings related to toxicity or reactivity) .
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3 |
InChI Key |
NWMBDGKDYMXGDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of (4-Bromo-3-fluorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated or alkylated products.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Bromo-3-fluorophenyl)methylamine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and triggering downstream signaling pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Piperidine-Based Amines
- BUTYL[(1-BUTYLPIPERIDIN-2-YL)METHYL]AMINE (CAS: 901586-19-4) :
This compound (C₁₄H₃₀N₂, MW: 226.41 g/mol) incorporates a piperidine ring, introducing cyclic constraints. The nitrogen in the piperidine ring has lower basicity (pKa ~8–9) compared to the primary amine in the target compound (pKa ~10–11), altering its protonation state under physiological conditions .
Amino Acid Derivatives
- 2-Amino-2-(4-bromo-3-fluorophenyl)acetate Hydrochloride: This derivative (C₉H₁₀BrClFNO₂, MW: 298.54 g/mol) replaces the butylamine with an esterified amino acid group. The carboxylate group improves aqueous solubility but reduces blood-brain barrier penetration compared to the hydrophobic butyl chain in the target compound .
Trifluoromethylpropanamines
- 1-(4-Bromophenyl)-3-(4-fluorophenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine: This compound (C₁₃H₁₄BrF₄N, MW: 356.16 g/mol) features a trifluoromethyl group and quaternary ammonium center.
Biological Activity
(4-Bromo-3-fluorophenyl)methylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms on the phenyl ring, along with the butyl amine group, contributes to its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
- Molecular Formula : C10H12BrF
- Molecular Weight : Approximately 260.15 g/mol
- Structure : The compound features a phenyl ring substituted with bromine and fluorine at the para and meta positions, respectively, attached to a butyl amine group.
The biological activity of (4-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The halogen substituents enhance molecular interactions through specific bonding types, while the butyl amine group may influence pharmacokinetics by affecting solubility and membrane permeability. These interactions can modulate biochemical pathways relevant to disease processes, particularly in cancer and infectious diseases.
Biological Activity
Research has indicated that (4-Bromo-3-fluorophenyl)methylamine exhibits notable biological activities:
- Antiproliferative Effects : Studies have shown that compounds similar to (4-Bromo-3-fluorophenyl)methylamine can inhibit cell proliferation in various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
- Receptor Binding : The compound has been investigated for its potential as a ligand in receptor binding studies. Its unique structure may allow it to selectively bind to specific receptors, thereby influencing cellular signaling pathways.
Comparative Analysis
To better understand the uniqueness of (4-Bromo-3-fluorophenyl)methylamine, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Type | Key Differences | Potential Biological Impact |
|---|---|---|---|
| (4-Bromo-3-methylphenyl)methylamine | Substituted amine | Contains a methyl group instead of butyl | Different pharmacokinetics |
| 4-Bromo-3-methylbenzoic acid | Carboxylic acid | Contains a carboxylic acid group | Varies in reactivity |
| (4-Bromo-3-chlorophenyl)methylamine | Chlorinated analog | Contains chlorine instead of fluorine | Potentially different binding affinities |
The specific combination of functional groups in (4-Bromo-3-fluorophenyl)methylamine imparts distinct chemical reactivity and biological properties not found in these similar compounds.
Case Studies
Recent studies have focused on the synthesis and evaluation of (4-Bromo-3-fluorophenyl)methylamine in various biological contexts:
- Anticancer Activity : A study evaluated the antiproliferative effects of various substituted phenyl amines in cancer cell lines. Results indicated that halogenated derivatives exhibited enhanced activity compared to non-halogenated analogs. The presence of bromine and fluorine was linked to increased binding affinity to target enzymes involved in cell growth regulation .
- In Vitro Studies : In vitro assays demonstrated that (4-Bromo-3-fluorophenyl)methylamine could inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This suggests potential therapeutic applications as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
